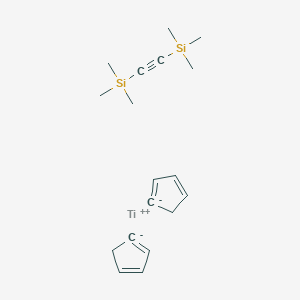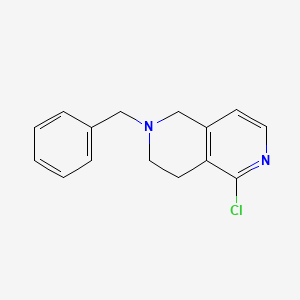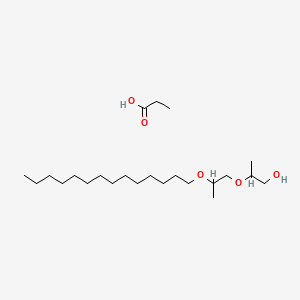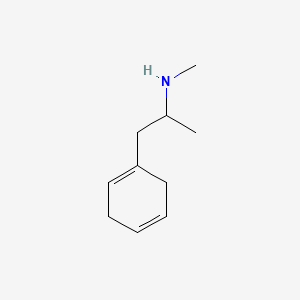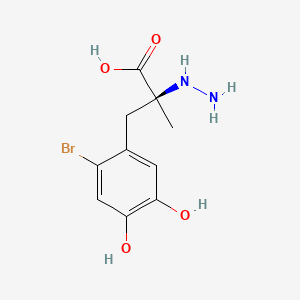
Carbidopa, 6-bromo
説明
Carbidopa is a dopa decarboxylase inhibitor used in combination with levodopa for the symptomatic treatment of idiopathic Parkinson disease and other conditions associated with parkinsonian symptoms . It potently inhibits aromatic amino acid decarboxylase (DDC) and due to its chemical properties, it does not cross the blood-brain barrier .
Synthesis Analysis
Carbidopa is always administered concomitantly with levodopa . An experimental and theoretical investigation about the oxidation process of these drugs was able to provide the optimal conditions of an efficient analytical method for simultaneous quantification of L-dopa and C-dopa in pharmaceutical preparations .Molecular Structure Analysis
Carbidopa presents a chemical denomination of N-amino-alpha-methyl-3-hydroxy-L-tyrosine monohydrate . The inhibitor is bound to the enzyme by forming a hydrazone linkage .Chemical Reactions Analysis
The analytical procedure is based on the controlled oxidation of these drugs, with further quantification using UV absorption spectrophotometry . Carbidopa inhibits the peripheral metabolism of levodopa .Physical And Chemical Properties Analysis
Carbidopa presents a chemical denomination of N-amino-alpha-methyl-3-hydroxy-L-tyrosine monohydrate . It potently inhibits aromatic amino acid decarboxylase (DDC) and due to its chemical properties, it does not cross the blood-brain barrier .科学的研究の応用
Management of Parkinson’s Disease
- Application Summary : Carbidopa is commonly used in the management of Parkinson’s Disease (PD). It works by blocking the conversion of levodopa to dopamine outside of the central nervous system (CNS), thus inhibiting unwanted side effects of levodopa on organs located outside of CNS during the management of PD .
- Results/Outcomes : PD is associated with increased expression of inflammatory genes in the peripheral and central nervous system (CNS), infiltration of immune cells into the brain, and increased numbers of activated/memory T cells. Carbidopa has been shown to inhibit T cell activation in vitro and in vivo, which may have implications for the treatment of PD .
Treatment of Advanced Parkinson’s Disease
- Application Summary : Levodopa–entacapone–carbidopa intestinal gel infusion is a relatively new treatment option for advanced Parkinson’s disease .
- Results/Outcomes : The treatment significantly reduced the duration of daily hours spent in off time compared with baseline pre-treatment values from a mean of 4.8 ± 0.9 h/day to a mean of 1.4 ± 0.5 h per day . The duration and severity of peak-dose dyskinesia were also significantly reduced compared with baseline values .
Inhibition of T cell activation and autoimmunity
- Application Summary : Carbidopa has been found to inhibit T cell activation and autoimmunity . This could have implications for the treatment of autoimmune diseases.
- Results/Outcomes : The study found that carbidopa mitigated myelin oligodendrocyte glycoprotein peptide fragment 35–55 (MOG-35-55) induced experimental autoimmune encephalitis (EAE) and collagen-induced arthritis in animal models .
Improved Dopamine Production in the Brain
- Application Summary : The coadministration of carbidopa with levodopa has been shown to improve dopamine production in the brain .
- Results/Outcomes : The combination therapy has shown an increase of the recovery of levodopa in urine instead of dopamine, which proves a reduced metabolism .
Quantification of Levodopa and Carbidopa
- Application Summary : Carbidopa and Levodopa are quantified for quality control in pharmaceutical preparations .
- Methods of Application : The method is based on the controlled oxidation of these drugs, with further quantification using UV absorption spectrophotometry .
- Results/Outcomes : The method has been validated, showing good linearity over the ranges of 3.88–42.68 µg mL −1 for L-dopa and 2.2–11.00 µg mL −1 for C-dopa .
Reduction of Side Effects
- Application Summary : The coadministration of carbidopa with levodopa not only improves dopamine production in the brain, but also significantly reduces the incidence of nausea and vomiting when compared to levodopa being administered alone .
- Methods of Application : Carbidopa is administered orally in combination with levodopa .
- Results/Outcomes : Up to 80% of patients will experience clinically relevant nausea and vomiting which may lead to anorexia . The coadministration of carbidopa with levodopa significantly reduces these side effects .
Safety And Hazards
将来の方向性
Looking to the future, the development of a robust, long-lasting, foundational oral CD/LD therapy that maximizes “Good On” time and has as small of a dosing burden as possible (eg, 1 or 2 doses per day) is a treatment goal . Attempts are underway to develop oral and transdermal very long-acting levodopa preparations .
特性
IUPAC Name |
(2S)-3-(2-bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O4/c1-10(13-12,9(16)17)4-5-2-7(14)8(15)3-6(5)11/h2-3,13-15H,4,12H2,1H3,(H,16,17)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBONFZRHFUWIX-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1Br)O)O)(C(=O)O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC(=C(C=C1Br)O)O)(C(=O)O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301150100 | |
| Record name | Benzenepropanoic acid, 2-bromo-α-hydrazino-4,5-dihydroxy-α-methyl-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301150100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbidopa, 6-bromo | |
CAS RN |
43197-33-7 | |
| Record name | Benzenepropanoic acid, 2-bromo-α-hydrazino-4,5-dihydroxy-α-methyl-, (S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43197-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbidopa, 6-bromo | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043197337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepropanoic acid, 2-bromo-α-hydrazino-4,5-dihydroxy-α-methyl-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301150100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARBIDOPA, 6-BROMO | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0O6NJX3L6R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



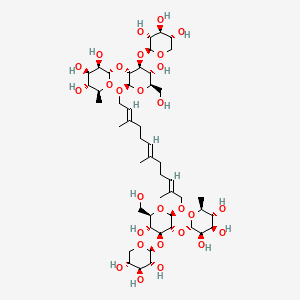
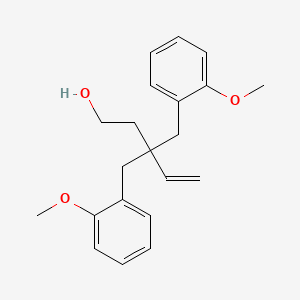
![4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-(hydroxymethyl)pyridine-2-carboxamide](/img/structure/B570120.png)

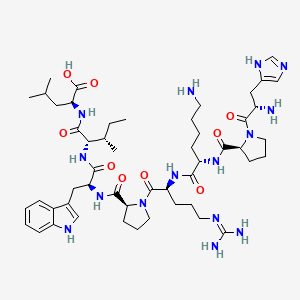
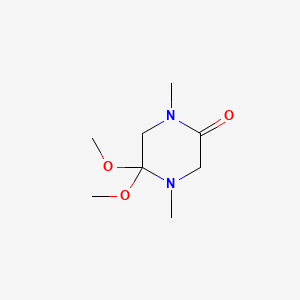
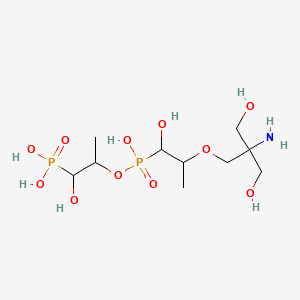
![6-Methyl-2-(1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B570125.png)
